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molecular formula C12H14N2O B041549 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one CAS No. 277299-70-4

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

Cat. No. B041549
M. Wt: 202.25 g/mol
InChI Key: HBWBJCSXUJIDGN-UHFFFAOYSA-N
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Patent
US07160870B2

Procedure details

A solution of 3,4-dimethylphenylhydrazine hydrochloride (17.7 g; 0.1 mol.), ethyl acetoacetate (13.0 g; 0.1 mol.) and sodium acetate (8.2 g; 0.1 mol.) in glacial acetic acid; (250 mL) was stirred and heated under reflux for 24 h.
Name
3,4-dimethylphenylhydrazine hydrochloride
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([NH:10][NH2:11])[CH:6]=[CH:7][C:8]=1[CH3:9].[C:12](OCC)(=[O:17])[CH2:13][C:14]([CH3:16])=O.C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH3:2][C:3]1[CH:4]=[C:5]([N:10]2[C:12](=[O:17])[CH:13]=[C:14]([CH3:16])[NH:11]2)[CH:6]=[CH:7][C:8]=1[CH3:9] |f:0.1,3.4|

Inputs

Step One
Name
3,4-dimethylphenylhydrazine hydrochloride
Quantity
17.7 g
Type
reactant
Smiles
Cl.CC=1C=C(C=CC1C)NN
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
(250 mL) was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h.
Duration
24 h

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1C)N1NC(=CC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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